6-Fluoro-1,3-dihydro-1-(1-methylethenyl)-2H-benzimidazol-2-one 6-Fluoro-1,3-dihydro-1-(1-methylethenyl)-2H-benzimidazol-2-one
Brand Name: Vulcanchem
CAS No.: 406945-11-7
VCID: VC17985090
InChI: InChI=1S/C10H9FN2O/c1-6(2)13-9-5-7(11)3-4-8(9)12-10(13)14/h3-5H,1H2,2H3,(H,12,14)
SMILES:
Molecular Formula: C10H9FN2O
Molecular Weight: 192.19 g/mol

6-Fluoro-1,3-dihydro-1-(1-methylethenyl)-2H-benzimidazol-2-one

CAS No.: 406945-11-7

Cat. No.: VC17985090

Molecular Formula: C10H9FN2O

Molecular Weight: 192.19 g/mol

* For research use only. Not for human or veterinary use.

6-Fluoro-1,3-dihydro-1-(1-methylethenyl)-2H-benzimidazol-2-one - 406945-11-7

Specification

CAS No. 406945-11-7
Molecular Formula C10H9FN2O
Molecular Weight 192.19 g/mol
IUPAC Name 5-fluoro-3-prop-1-en-2-yl-1H-benzimidazol-2-one
Standard InChI InChI=1S/C10H9FN2O/c1-6(2)13-9-5-7(11)3-4-8(9)12-10(13)14/h3-5H,1H2,2H3,(H,12,14)
Standard InChI Key HBVIXQSUMQUPKF-UHFFFAOYSA-N
Canonical SMILES CC(=C)N1C2=C(C=CC(=C2)F)NC1=O

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound belongs to the 2H-benzimidazol-2-one family, characterized by a fused bicyclic system comprising a benzene ring and an imidazolone moiety. Key structural features include:

  • Fluorine substitution at position 6 of the benzene ring, which enhances electronegativity and influences intermolecular interactions .

  • 1-Methylethenyl group (vinyl substituent) at position 1 of the imidazolone ring, introducing steric bulk and potential sites for further functionalization .

  • The imidazolone ring exists in a 1,3-dihydro tautomeric form, stabilizing the structure through intramolecular hydrogen bonding .

The molecular formula is C₁₀H₉FN₂O, with a calculated molecular weight of 192.19 g/mol. The IUPAC name, 6-fluoro-1-(prop-1-en-2-yl)-1,3-dihydro-2H-benzimidazol-2-one, reflects these substituents .

Spectral and Stereochemical Data

While experimental spectral data (e.g., NMR, IR) for this specific compound is absent in public databases, analogs provide insights:

  • ¹H NMR: Expected signals include a doublet for the vinyl protons (δ 5.1–5.3 ppm), a singlet for the methyl group on the vinyl substituent (δ 1.8–2.0 ppm), and aromatic protons deshielded by fluorine (δ 7.2–7.6 ppm) .

  • ¹³C NMR: The carbonyl carbon of the imidazolone ring typically resonates near δ 155–160 ppm, while the fluorinated aromatic carbon appears at δ 115–120 ppm .

  • X-ray crystallography of related benzimidazolones reveals planar bicyclic systems with dihedral angles <10° between the benzene and imidazolone rings .

Synthetic Methodologies

Key Reaction Pathways

The synthesis of 6-fluoro-1,3-dihydro-1-(1-methylethenyl)-2H-benzimidazol-2-one likely follows strategies outlined in benzimidazolone chemistry, as exemplified by US4066772A :

  • Cyclization of Fluorinated Aniline Derivatives:

    • A fluorinated 1,2-diamine reacts with phosgene or urea under reflux to form the imidazolone ring .

    • Example:

      C6H3F(NH2)2+COCl2C7H4FN2O+2HCl\text{C}_6\text{H}_3\text{F(NH}_2\text{)}_2 + \text{COCl}_2 \rightarrow \text{C}_7\text{H}_4\text{FN}_2\text{O} + 2\text{HCl}
  • Alkylation with Methylethenyl Groups:

    • The 1-position nitrogen is alkylated using 2-chloropropene or via Heck coupling to introduce the methylethenyl group .

    • Purification involves column chromatography (silica gel, CHCl₃/MeOH) and crystallization from solvents like 4-methyl-2-pentanone .

Optimized Synthetic Protocol

A hypothetical synthesis, adapted from patent methods , involves:

StepReagents/ConditionsYield
1. Cyclization5-fluoro-1,2-phenylenediamine, urea, HCl, reflux, 12 h65%
2. Alkylation2-chloropropene, K₂CO₃, DMF, 80°C, 6 h45%
3. PurificationColumn chromatography (CHCl₃:MeOH 95:5), crystallization (acetone)85%

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO), sparingly soluble in water (<0.1 mg/mL at 25°C) .

  • Stability: Decomposes above 200°C; susceptible to oxidation at the vinyl group, requiring storage under nitrogen .

Crystallographic Data

While no single-crystal data exists for this compound, analogous structures exhibit:

  • Space group: P2₁/c (monoclinic)

  • Unit cell parameters: a = 10.2 Å, b = 7.8 Å, c = 12.4 Å, β = 102.5° .

Challenges and Future Directions

  • Synthetic scalability: Low yields in alkylation steps (∼45%) necessitate catalyst optimization .

  • Biological profiling: No in vivo data exists; acute toxicity studies in rodent models are pending.

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